molecular formula C12H18ClNO3 B13749690 2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride CAS No. 2906-67-4

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride

Cat. No.: B13749690
CAS No.: 2906-67-4
M. Wt: 259.73 g/mol
InChI Key: LHLZCOPOMALZJE-UHFFFAOYSA-N
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Description

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxans. These compounds are characterized by a benzene ring fused to a dioxane ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride typically involves the reaction of 1,4-benzodioxan-5-ol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Triethylamine, 2-(1,4-benzodioxan-5-yloxy)-, hydrochloride
  • Diethylamine hydrochloride
  • Dimethylamine hydrochloride

Uniqueness

2-(1,4-Benzodioxan-5-yloxy)diethylamine hydrochloride is unique due to its specific structure, which combines the benzodioxan moiety with a diethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2906-67-4

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-ethylazanium;chloride

InChI

InChI=1S/C12H17NO3.ClH/c1-2-13-6-7-14-10-4-3-5-11-12(10)16-9-8-15-11;/h3-5,13H,2,6-9H2,1H3;1H

InChI Key

LHLZCOPOMALZJE-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CCOC1=CC=CC2=C1OCCO2.[Cl-]

Origin of Product

United States

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